sodium;[(2R,3S,4R,5R)-6-hydroxy-2-(hydroxymethyl)-4-(9-phenylnonanoyloxy)-5-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]oxan-3-yl] sulfate
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Overview
Description
ONO-4007 is a synthetic analogue of the lipid A moiety of bacterial lipopolysaccharide. It exhibits antitumor activity by inducing intratumoral tumor necrosis factor alpha, potentiating tumor-infiltrating macrophages, and inhibiting angiogenesis . This compound has been studied for its potential to activate the immune system and eradicate tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
ONO-4007 is synthesized through a series of chemical reactions that mimic the structure of lipid A, a component of bacterial lipopolysaccharide . The synthesis involves the assembly of a lipid backbone with specific functional groups that are essential for its biological activity . The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the correct formation of the desired product .
Industrial Production Methods
The industrial production of ONO-4007 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . The production process is designed to be efficient and reproducible, ensuring that large quantities of ONO-4007 can be produced for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
ONO-4007 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving ONO-4007 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to ensure the desired transformations occur without unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving ONO-4007 include derivatives with enhanced antitumor activity and reduced toxicity . These products are studied for their potential therapeutic applications and their ability to activate the immune system .
Scientific Research Applications
ONO-4007 has been extensively studied for its scientific research applications in various fields :
Mechanism of Action
ONO-4007 exerts its effects by mimicking the structure of lipid A and activating toll-like receptor 4 (TLR4) on immune cells . This activation leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha, interleukin-1 alpha, interleukin-6, and interleukin-12 . These cytokines activate cytotoxic natural killer cells and macrophages, which target and destroy tumor cells . The compound also inhibits angiogenesis, preventing the formation of new blood vessels that supply tumors .
Comparison with Similar Compounds
ONO-4007 is compared with other lipid A analogues and bacterial lipopolysaccharides :
Lipid A: ONO-4007 is a synthetic analogue with reduced toxicity compared to natural lipid A.
Lipopolysaccharide: ONO-4007 exhibits similar immune-activating properties but with fewer side effects.
LA-15-PP: Another synthetic lipid A analogue, LA-15-PP, has been studied for its antitumor activity.
Similar Compounds
- Lipid A
- Lipopolysaccharide
- LA-15-PP
ONO-4007 stands out due to its unique combination of high antitumor activity and low toxicity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C50H78NNaO12S |
---|---|
Molecular Weight |
940.2 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-6-hydroxy-2-(hydroxymethyl)-4-(9-phenylnonanoyloxy)-5-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]oxan-3-yl] sulfate |
InChI |
InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41;/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59);/q;+1/p-1/t42-,43+,47+,48+,49+,50?;/m0./s1 |
InChI Key |
KSLCVWMGAOQHEA-TZBBHZOSSA-M |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na+] |
Synonyms |
ONO 4007 ONO-4007 sodium 2-deoxy-2-(3-(9-phenylnonanoyloxy)tetradecanoyl)amino-3-O-(9-phenylnonanoyl)-D-glucopyranose-4-sulfate |
Origin of Product |
United States |
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